3-Fluoro-4-nitrophenylthiocyanate

Description

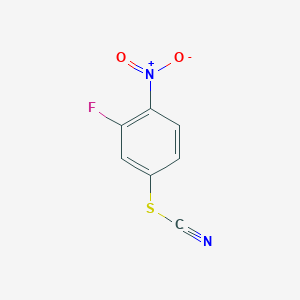

3-Fluoro-4-nitrophenylthiocyanate (CAS: MFCD30723317) is a fluorinated aromatic thiocyanate derivative characterized by a nitro group at the para position and a fluorine atom at the meta position relative to the thiocyanate (-SCN) functional group. This compound is synthesized with a purity of 95% and serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized polymers . Its structural features, including the electron-withdrawing nitro and fluorine substituents, influence its reactivity in nucleophilic substitution and cycloaddition reactions.

Properties

IUPAC Name |

(3-fluoro-4-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNMNWQWXYRKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitrophenylthiocyanate typically involves the reaction of 3-fluoro-4-nitroaniline with thiophosgene or other thiocyanating agents. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitrophenylthiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylthiocyanates with various functional groups.

Reduction: The major product is 3-fluoro-4-aminophenylthiocyanate.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

3-Fluoro-4-nitrophenylthiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used to modify biomolecules through bioconjugation techniques, allowing for the study of biological processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in bioconjugation and other chemical modifications. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The para-nitro group in this compound exerts a stronger electron-withdrawing effect compared to ortho-nitro isomers, enhancing electrophilicity at the thiocyanate group .

- Reactivity : Ortho-nitro isomers (e.g., 3-Fluoro-2-nitrophenylthiocyanate) may exhibit steric hindrance, reducing accessibility for nucleophilic attack compared to the para-substituted counterpart .

Thiocyanates with Alternative Substituents

4-(Trifluoromethyl)phenyl Thiocyanate

This compound (Synonyms: 4-Isothiocyanatobenzotrifluoride) replaces the nitro and fluorine groups with a trifluoromethyl (-CF₃) group. Key distinctions include:

- Electron-Withdrawing Strength: The -CF₃ group is less electron-withdrawing than -NO₂, leading to reduced electrophilicity at the thiocyanate group.

- Applications : Primarily used in agrochemical synthesis, whereas nitro-substituted thiocyanates are more common in pharmaceutical intermediates .

Isocyanate and Isothiocyanate Derivatives

4-Fluoro-3-nitrophenyl Isocyanate (CAS: 65303-82-4)

- Functional Group : Contains an isocyanate (-NCO) instead of thiocyanate (-SCN).

- Reactivity : Isocyanates are more reactive toward amines and alcohols, forming ureas and carbamates, whereas thiocyanates favor thioether and thiourea formations .

- Molecular Weight : 182.11 g/mol (vs. ~195 g/mol for this compound, estimated) .

3-Chloro-4-fluorophenyl Isothiocyanate

- Substituents : Chlorine instead of nitro alters electronic properties.

- Spectroscopic Data: IR spectra show distinct C=S stretching (~2050 cm⁻¹) compared to nitro-substituted derivatives, which exhibit additional NO₂ absorption bands (~1520 cm⁻¹) .

Stability and Handling

- Thermal Stability : Melting points of related thiocyanates (e.g., 307–308°C for compound 7h in ) suggest high thermal stability, making them suitable for high-temperature reactions .

- Storage : Requires protection from moisture due to susceptibility to hydrolysis, a trait shared with isocyanate derivatives .

Biological Activity

3-Fluoro-4-nitrophenylthiocyanate (CAS Number: 2149598-30-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H4F N2O2S

- Molecular Weight : 202.18 g/mol

- Structure : The compound features a nitro group and a thiocyanate group attached to a fluorinated phenyl ring.

The biological activity of this compound can be attributed to its structural components, particularly the nitro and thiocyanate groups, which are known to participate in various biochemical interactions.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiocyanate moiety can disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxicity : Research indicates that nitro-substituted aromatic compounds can induce cytotoxic effects in cancer cells through the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential activity of this compound:

- Antimicrobial Efficacy : A study on related thiocyanate compounds demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25.0 µg/mL .

- Cytotoxic Effects in Cancer Cells : A related investigation into nitro-substituted phenyl compounds revealed that they could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating substantial cytotoxicity .

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated precursors. The following table summarizes typical synthetic routes:

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of 3-fluoro-4-nitrophenol with thiophosgene |

| Electrophilic Aromatic Substitution | Fluorination followed by nitration and thiocyanation |

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing biological activity:

- Fluorination Effects : The introduction of fluorine has been shown to improve membrane permeability and bioavailability of similar compounds, suggesting that this compound may exhibit enhanced pharmacological profiles compared to non-fluorinated analogs .

- In vitro Studies : In vitro assays indicate that derivatives of thiocyanates demonstrate varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further investigation into the specific effects of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.